molecular formula C16H14N2O B12417648 Zolpidem Carbaldehyde-d6

Zolpidem Carbaldehyde-d6

Cat. No.: B12417648
M. Wt: 256.33 g/mol
InChI Key: VJLDYAKVOYGTDL-ALEXJTRMSA-N
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Description

Zolpidem Carbaldehyde-d6: is a deuterated form of Zolpidem Carbaldehyde, which is a derivative of Zolpidem. Zolpidem is a well-known sedative-hypnotic drug used primarily for the treatment of insomnia. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Zolpidem due to its stability and distinguishable mass spectrometric properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zolpidem Carbaldehyde-d6 involves the incorporation of deuterium atoms into the Zolpidem Carbaldehyde molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated formaldehyde in the presence of a catalyst to replace the hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The use of advanced chromatographic techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for the purification and quantification of the compound .

Chemical Reactions Analysis

Types of Reactions: Zolpidem Carbaldehyde-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Zolpidem Carbaldehyde-d6 is widely used in scientific research for various applications:

Mechanism of Action

Zolpidem Carbaldehyde-d6, like Zolpidem, exerts its effects by binding to the gamma-aminobutyric acid type A (GABA A) receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to increased chloride conductance, neuronal hyperpolarization, and decreased neuronal excitability. The result is a sedative and hypnotic effect, which helps in the treatment of insomnia .

Comparison with Similar Compounds

Uniqueness: Zolpidem Carbaldehyde-d6 is unique due to the incorporation of deuterium atoms, which provides stability and distinct mass spectrometric properties. This makes it particularly useful in pharmacokinetic and metabolism studies, where it can serve as an internal standard to accurately quantify Zolpidem and its metabolites .

Properties

Molecular Formula

C16H14N2O

Molecular Weight

256.33 g/mol

IUPAC Name

5,7,8-trideuterio-2-(4-methylphenyl)-6-(trideuteriomethyl)imidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C16H14N2O/c1-11-3-6-13(7-4-11)16-14(10-19)18-9-12(2)5-8-15(18)17-16/h3-10H,1-2H3/i2D3,5D,8D,9D

InChI Key

VJLDYAKVOYGTDL-ALEXJTRMSA-N

Isomeric SMILES

[2H]C1=C(C2=NC(=C(N2C(=C1C([2H])([2H])[2H])[2H])C=O)C3=CC=C(C=C3)C)[2H]

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)C=O

Origin of Product

United States

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